molecular formula C11H14N2O3 B12572467 Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate

Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate

Cat. No.: B12572467
M. Wt: 222.24 g/mol
InChI Key: HHVVVVVLYWIWNF-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate (CAS 154365-38-5) is a heterocyclic compound with a fused pyridine-oxazine core. Its molecular formula is C₁₁H₁₂N₂O₄, and it has a molecular weight of 236.23 g/mol . The compound is synthesized via cyclization reactions involving 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate, as reported in synthetic methodologies .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazine-2-carboxylate

InChI

InChI=1S/C11H14N2O3/c1-3-15-11(14)9-7-13(2)10-8(16-9)5-4-6-12-10/h4-6,9H,3,7H2,1-2H3

InChI Key

HHVVVVVLYWIWNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C2=C(O1)C=CC=N2)C

Origin of Product

United States

Preparation Methods

Condensation with Ethyl 2,3-Dibromopropanoate

  • Procedure: 2-amino-3-hydroxypyridine is reacted with ethyl 2,3-dibromopropanoate under reflux conditions in an organic solvent such as ethanol or tetrahydrofuran (THF).
  • Reaction time: Typically 2 to 24 hours.
  • Workup: After reaction completion, the mixture is cooled, diluted with water, and extracted with dichloromethane. The organic layer is washed, dried, and concentrated.
  • Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures yields the pure product.
  • Yields: Moderate to good yields are reported, often in the range of 60-85%.

Use of 2-Chloroacrylonitrile or Ethyl 2-Chloro-3-oxopropanoate

  • These reagents react with 2-protected amino-3-hydroxypyridine derivatives to give isomeric pyrido-oxazines or related heterocycles.
  • The reaction conditions are similar, involving reflux in suitable solvents and chromatographic purification.
  • This method can selectively yield 2-substituted pyrido-oxazines in a one-step operation.

Reduction of Lactam or Thiolactam Intermediates

  • Lactam intermediates formed during the synthesis can be converted to the target compound by reduction.
  • Reducing agents: Lithium aluminum hydride (LiAlH4) is commonly used.
  • Conditions: LiAlH4 is suspended in dry THF, and the lactam is added portionwise under ice-cooling. The mixture is then refluxed for 1-2 hours.
  • Quenching: The reaction is carefully quenched with water and aqueous sodium hydroxide.
  • Isolation: The product is filtered, dried, and purified by silica gel chromatography.
  • Yields: Reduction steps typically afford yields between 79% and 85%.

Representative Experimental Data Table

Step Starting Material(s) Reagents/Conditions Yield (%) Notes
1 2-amino-3-hydroxypyridine + ethyl 2,3-dibromopropanoate Reflux in ethanol or THF, 2–24 h 60–85 Column chromatography purification
2 Lactam intermediate LiAlH4 in dry THF, reflux 1–2 h 79–85 Quenched with H2O/NaOH, silica gel chromatography
3 2-protected amino-3-hydroxypyridine + 2-chloroacrylonitrile Reflux, organic solvent Moderate Produces isomeric pyrido-oxazines

Mechanistic Insights and Reaction Analysis

  • The initial condensation involves nucleophilic attack of the amino and hydroxyl groups on the electrophilic halogenated ester, leading to ring closure.
  • Protection of the amino group (e.g., acetylation) can direct the regioselectivity of the cyclization.
  • Reduction of lactam intermediates with LiAlH4 converts the carbonyl group to a methylene, completing the formation of the dihydro-oxazine ring.
  • The choice of halogenated ester (bromo vs. chloro) and reaction conditions influences the formation of isomeric products.

Summary of Key Research Findings

  • Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B]oxazine-2-carboxylate and its derivatives have been synthesized successfully using the above methods with yields up to 85%.
  • The use of lithium aluminum hydride for reduction is a critical step to obtain the dihydro form of the oxazine ring.
  • Variations in starting materials and halogenated reagents allow for the synthesis of a range of substituted pyrido-oxazines, expanding the chemical diversity for potential bioactive compounds.
  • Purification by silica gel chromatography using hexane/ethyl acetate mixtures is standard to isolate analytically pure compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H14_{14}N2_2O3_3
  • Molecular Weight : 222.24 g/mol
  • CAS Number : 499787-32-5

The compound features a pyrido[3,2-b][1,4]oxazine core, which is known for its ability to interact with various biological targets. Its structural characteristics contribute to its bioactivity and potential therapeutic uses.

Medicinal Chemistry

Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate has been investigated for its potential as a pharmacological agent. Studies indicate that modifications of the oxazine structure can lead to compounds with enhanced biological activity. For instance, derivatives of this compound have shown promise as anti-allergic agents, outperforming traditional medications in specific assays .

Synthesis of Bioactive Compounds

This compound serves as a scaffold for the synthesis of various biologically active molecules. Research has demonstrated its utility in the development of new drug candidates through structural modifications. For example, the synthesis of substituted derivatives has been explored to enhance their pharmacological profiles .

Potential Anticancer Activity

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific molecular targets involved in tumor growth and metastasis .

Table 1: Summary of Key Studies Involving this compound

Study ReferenceFocus AreaFindings
Antiallergy ActivityIdentified as a potent oral antiallergy agent with an ED50 of 3 mg/kg in rat models.
Synthesis and CharacterizationDeveloped various substituted derivatives showing enhanced biological activity.
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation through targeted molecular interactions.
Drug DiscoveryExplored as a scaffold for synthesizing novel bioactive compounds with potential therapeutic effects.

Mechanism of Action

The mechanism of action of Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Pyrido[4,3-b][1,4]oxazine Derivatives
  • Ethyl pyrido[4,3-b][1,4]oxazine-2-carboxylate (CAS 499787-31-4) has a molecular formula of C₁₀H₁₂N₂O₃ (MW 208.21 g/mol) .
  • Key Differences :
    • The pyridine ring is fused at the [4,3-b] position instead of [3,2-b], altering electronic distribution and steric effects.
    • Lacks the 4-methyl substituent present in the target compound, which may reduce lipophilicity and metabolic stability .
Benzo[b][1,4]oxazine Derivatives
  • Ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (CAS 22244-22-0, C₁₁H₁₃NO₃) replaces the pyridine ring with a benzene ring .
  • Lower nitrogen content may diminish interactions with biological targets like enzymes .
Substituted Pyrido[3,2-b][1,4]oxazines
  • Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate (CAS 154365-38-5) contains a 3-oxo group and 2-methyl substituent, enhancing rigidity and steric hindrance .
  • Comparison: The 3-oxo group introduces a keto-enol tautomerism possibility, affecting solubility and reactivity. Higher molecular weight (236.23 vs. 208.21 g/mol) compared to non-methylated analogs influences pharmacokinetic properties .

Physicochemical Properties

Property Target Compound (CAS 154365-38-5) Benzo[b][1,4]oxazine (CAS 22244-22-0) Pyrido[4,3-b][1,4]oxazine (CAS 499787-31-4)
Molecular Weight (g/mol) 236.23 207.23 208.21
Purity 95% 97% ≥98%
Solubility Moderate in DCM, THF High in toluene Poor in water, soluble in DMSO
Stability Stable at RT (dry storage) Sensitive to oxidation Hygroscopic

Key Findings :

  • The target compound’s methyl group improves stability compared to non-methylated analogs .
  • Benzo derivatives exhibit higher solubility in non-polar solvents due to aromaticity .

Biological Activity

Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate (chemical formula: C₁₁H₁₄N₂O₃) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.

This compound is characterized by:

  • Molecular Weight : 218.24 g/mol
  • CAS Number : 499787-32-5
  • Structure : Contains a pyridine ring fused with an oxazine moiety.

Antioxidant Activity

Recent studies have indicated that compounds similar to ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine derivatives exhibit significant antioxidant properties. These activities are often assessed using various assays such as DPPH and ABTS radical scavenging tests. For example, certain benzoxazine derivatives have shown promising results in reducing oxidative stress markers in cellular models .

Antimicrobial Properties

The compound's potential antimicrobial effects have been explored. Research indicates that derivatives of pyrido[3,2-B][1,4]oxazines can inhibit the growth of various bacterial strains. A study focusing on similar compounds demonstrated their ability to act as efflux pump inhibitors in drug-resistant Escherichia coli, enhancing the efficacy of existing antibiotics . While specific data on ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine itself is limited, its structural analogs suggest a potential for similar activity.

Anticancer Activity

The anticancer potential of pyrido[3,2-B][1,4]oxazine derivatives has been noted in several studies. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The exact mechanisms remain under investigation but may involve the modulation of key signaling pathways involved in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant reduction in oxidative stress markers
AntimicrobialInhibition of bacterial growth; EPI activity
AnticancerCytotoxic effects against cancer cell lines

The biological activities of ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine derivatives can be attributed to several mechanisms:

  • Antioxidant Mechanism : The ability to scavenge free radicals and reduce oxidative stress is a primary mechanism attributed to the presence of hydroxyl groups and other electron-rich functionalities in the structure.
  • Antimicrobial Mechanism : The interaction with bacterial efflux pumps suggests that these compounds may alter membrane permeability or interfere with substrate translocation processes critical for bacterial survival.
  • Anticancer Mechanism : Induction of apoptosis and disruption of cell cycle progression are common pathways through which these compounds exert their anticancer effects.

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